molecular formula C17H12N2O4S B14225152 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 827038-40-4

2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B14225152
CAS No.: 827038-40-4
M. Wt: 340.4 g/mol
InChI Key: SFTKMQJXDJTOSO-UHFFFAOYSA-N
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Description

2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-phenoxybenzoic acid, which is then converted to 4-phenoxybenzoyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at low temperatures . The resulting acyl chloride is then reacted with 2-aminothiazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The thiazole ring is known to be involved in various biological activities, which may contribute to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

827038-40-4

Molecular Formula

C17H12N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C17H12N2O4S/c20-15(19-17-18-10-14(24-17)16(21)22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H,21,22)(H,18,19,20)

InChI Key

SFTKMQJXDJTOSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C(=O)O

Origin of Product

United States

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